2,3-Difluorophenol (CAS: 6418-38-8) is a specialized, laterally fluorinated aromatic building block highly valued in advanced materials and pharmaceutical procurement. Characterized by its contiguous fluorine substitution at the ortho and meta positions relative to the hydroxyl group, this compound exhibits a precisely tuned thermodynamic acidity (pKa 7.71) . For industrial buyers and synthetic chemists, 2,3-difluorophenol serves as a non-interchangeable precursor for engineering negative dielectric anisotropy in liquid crystal mixtures, directing regioselective ortho-lithiation in active pharmaceutical ingredient (API) synthesis, and generating unnatural amino acids for enzyme mechanism probing. Its value lies in providing a unique combination of electronic withdrawing effects and an asymmetrical steric profile that cannot be achieved with more common symmetrical fluorophenols.
Substituting 2,3-difluorophenol with its close isomers, such as 2,4-difluorophenol or 2,6-difluorophenol, fundamentally alters both the electronic profile and the geometric dipole of the resulting derivatives. In materials science, the contiguous 2,3-difluoro arrangement is strictly required to generate a strong lateral dipole moment perpendicular to the molecular axis, which is the physical basis for negative dielectric anisotropy in liquid crystal displays [1]. Symmetrical 2,6-difluoro substitution cancels this lateral vector. In chemical synthesis, the specific pKa of 7.71 for 2,3-difluorophenol dictates the nucleophilicity of its phenoxide; replacing it with the less acidic 2,4-isomer (pKa 8.72) or the more acidic 2,6-isomer (pKa 7.34) [2] will shift reaction kinetics, require different deprotonation conditions, and potentially alter the regioselectivity of downstream electrophilic aromatic substitutions.
The exact positioning of fluorine atoms significantly impacts the acidity of the phenolic proton. 2,3-Difluorophenol exhibits a pKa of 7.71 . In contrast, 2,4-difluorophenol is roughly ten times less acidic (pKa 8.72) , while 2,6-difluorophenol is more than twice as acidic (pKa 7.34) due to dual ortho-fluorine inductive effects [1]. This specific intermediate acidity makes 2,3-difluorophenol an optimal balance of phenoxide nucleophilicity and leaving-group ability in etherification reactions.
| Evidence Dimension | Thermodynamic pKa (Acidity) |
| Target Compound Data | pKa = 7.71 |
| Comparator Or Baseline | 2,4-Difluorophenol (pKa = 8.72) and 2,6-Difluorophenol (pKa = 7.34) |
| Quantified Difference | 1.01 pKa unit difference vs 2,4-isomer; 0.37 pKa unit difference vs 2,6-isomer |
| Conditions | Aqueous thermodynamic pKa evaluation |
Allows precise tuning of basicity requirements and reaction kinetics during the synthesis of aryl ethers in pharmaceutical manufacturing.
When incorporated into rigid core structures like phenyl-tolanes, the 2,3-difluoro substitution pattern creates a strong lateral dipole moment perpendicular to the principal molecular axis. Derivatives synthesized from 2,3-difluorophenol achieve a large negative dielectric anisotropy (Δε = -8) and high birefringence (Δn = 0.35) [1]. Symmetrical isomers like 2,6-difluorophenol cancel out the lateral dipole, resulting in near-zero or positive dielectric anisotropy, making them unsuitable for these specific electro-optic applications.
| Evidence Dimension | Dielectric Anisotropy (Δε) |
| Target Compound Data | Δε = -8 (in derived phenyl-tolanes) |
| Comparator Or Baseline | Symmetrically substituted analogs (Δε ≥ 0) |
| Quantified Difference | Shift from neutral/positive to strongly negative (Δε = -8) |
| Conditions | Nematic liquid crystal mixtures evaluated at standard crossover frequencies |
Essential for formulating liquid crystal mixtures used in vertically aligned (VA) displays, which require a negative dielectric anisotropy to function.
2,3-Difluorophenol is utilized as a precursor via Tyrosine Phenol Lyase to generate 2,3-difluorotyrosine for site-specific enzyme probing. The incorporation of the 2,3-difluoro motif lowers the local pKa by approximately 2.2 to 2.7 units compared to wild-type tyrosine (pKa 9.9) [1]. Unlike 2,6-difluorophenol, which introduces symmetrical steric bulk that can disrupt sensitive active-site hydrogen bonding, the asymmetrical 2,3-difluoro pattern modifies the pKa and redox potential while minimizing structural perturbation on the unfluorinated ortho face.
| Evidence Dimension | Local pKa reduction in engineered proteins |
| Target Compound Data | ΔpKa ≈ -2.2 to -2.7 (2,3-difluorotyrosine) |
| Comparator Or Baseline | Wild-type Tyrosine (pKa 9.9) |
| Quantified Difference | ~2.2-2.7 unit reduction in pKa with maintained wild-type steric compatibility on one ortho face |
| Conditions | Site-specific incorporation into AppA BLUF domains and InhA enoyl-ACP reductases |
Provides researchers with a precise biochemical tool to accelerate proton-coupled electron transfer reactions without distorting the protein's native active site architecture.
2,3-Difluorophenol is the critical starting material for synthesizing laterally fluorinated phenyl-tolane and terphenyl liquid crystals. Its incorporation guarantees the strong perpendicular dipole moment required to achieve a negative dielectric anisotropy (Δε ≈ -8) [1], which is mandatory for the electro-optic switching mechanism in modern VA-LCD panels.
In API manufacturing, the contiguous 2,3-difluoro motif provides a unique electrostatic shielding and directing effect. Chemists procure 2,3-difluorophenol to perform highly specific directed ortho-lithiation, allowing for the precise introduction of electrophiles at the C4 or C6 positions without the symmetric blocking issues encountered when using 2,6-difluorophenol.
Biochemical researchers procure 2,3-difluorophenol as a substrate for Tyrosine Phenol Lyase (TPL) to synthesize 2,3-difluorotyrosine. This unnatural amino acid is incorporated into proteins like the AppA BLUF domain or InhA to lower the local tyrosine pKa by over 2 units, enabling the quantitative study of proton-coupled electron transfer mechanisms while maintaining native hydrogen-bonding networks on the unfluorinated ortho face [2].
Flammable;Corrosive;Irritant